molecular formula C16H16BrNO B595676 N-Cyclopentyl 4-bromonaphthamide CAS No. 1365272-42-9

N-Cyclopentyl 4-bromonaphthamide

Cat. No.: B595676
CAS No.: 1365272-42-9
M. Wt: 318.214
InChI Key: UGDBHZMDVQGZIX-UHFFFAOYSA-N
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Description

N-Cyclopentyl 4-bromonaphthamide is an organic compound with the molecular formula C16H16BrNO. It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopentyl group attached to the nitrogen atom of the amide functional group.

Scientific Research Applications

N-Cyclopentyl 4-bromonaphthamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl 4-bromonaphthamide typically involves the bromination of naphthalene followed by amide formation. One common method includes the following steps:

Industrial Production Methods

This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl 4-bromonaphthamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Mechanism of Action

The mechanism by which N-Cyclopentyl 4-bromonaphthamide exerts its effects is not fully understood. its interactions with molecular targets likely involve the amide and bromine functional groups. These interactions can influence various pathways, depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-methyl-1-naphthamide
  • 4-Bromo-N-phenyl-1-naphthamide
  • 4-Bromo-N-cyclohexyl-1-naphthamide

Uniqueness

N-Cyclopentyl 4-bromonaphthamide is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and interactions compared to other similar compounds.

Properties

IUPAC Name

4-bromo-N-cyclopentylnaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c17-15-10-9-14(12-7-3-4-8-13(12)15)16(19)18-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDBHZMDVQGZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742897
Record name 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-42-9
Record name 4-Bromo-N-cyclopentylnaphthalene-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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